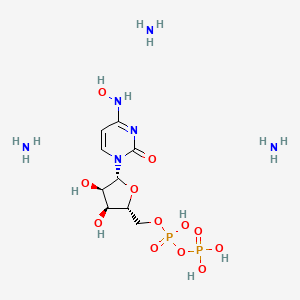
NHC-diphosphate (triammonium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NHC-diphosphate (triammonium) is an active phosphorylated intracellular metabolite of β-d-N4-Hydroxycytidine (NHC). It exists in the form of a diphosphate and is known to be a weak alternative substrate for viral polymerase, which can be incorporated into Hepatitis C Virus (HCV) replicon RNA .
Preparation Methods
Synthetic Routes and Reaction Conditions: NHC-diphosphate (triammonium) is synthesized through the phosphorylation of β-d-N4-Hydroxycytidine (NHC). The process involves the conversion of NHC into its mono-, di-, and triphosphate forms. The diphosphate form is achieved through specific phosphorylation reactions .
Industrial Production Methods: The industrial production of NHC-diphosphate (triammonium) involves large-scale phosphorylation processes. The compound is typically stored at -20°C, protected from light, and stored under nitrogen to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: NHC-diphosphate (triammonium) undergoes various chemical reactions, including:
Phosphorylation: Conversion into mono-, di-, and triphosphate forms.
Incorporation into RNA: Acts as a weak alternative substrate for viral polymerase, leading to its incorporation into HCV replicon RNA.
Common Reagents and Conditions:
Phosphorylation Reagents: Used to convert NHC into its phosphorylated forms.
RNA Polymerase: Facilitates the incorporation of NHC-diphosphate into viral RNA.
Major Products Formed:
- NHC-monophosphate
- NHC-diphosphate
- NHC-triphosphate
Scientific Research Applications
NHC-diphosphate (triammonium) has several scientific research applications, including:
- Virology: Used as a weak alternative substrate for viral polymerase, incorporated into HCV replicon RNA .
- Drug Development: Investigated for its potential as an antiviral agent against various viruses, including Hepatitis C Virus .
- Biochemistry: Studied for its role in intracellular metabolism and its effects on viral replication .
Mechanism of Action
NHC-diphosphate (triammonium) exerts its effects by targeting viral polymerase and behaving as a nonobligate chain terminator. It inhibits early negative-strand RNA synthesis through chain termination or mutagenesis, interfering with the correct formation of the replicase complex .
Comparison with Similar Compounds
- NHC-monophosphate
- NHC-triphosphate
- β-d-N4-Hydroxycytidine (NHC)
Comparison: NHC-diphosphate (triammonium) is unique in its ability to act as a weak alternative substrate for viral polymerase and its incorporation into HCV replicon RNA. Its diphosphate form distinguishes it from other phosphorylated metabolites of NHC, such as the monophosphate and triphosphate forms .
Properties
IUPAC Name |
azane;[(2R,3S,4R,5R)-3,4-dihydroxy-5-[4-(hydroxyamino)-2-oxopyrimidin-1-yl]oxolan-2-yl]methyl phosphono hydrogen phosphate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O12P2.3H3N/c13-6-4(3-22-26(20,21)24-25(17,18)19)23-8(7(6)14)12-2-1-5(11-16)10-9(12)15;;;/h1-2,4,6-8,13-14,16H,3H2,(H,20,21)(H,10,11,15)(H2,17,18,19);3*1H3/t4-,6-,7-,8-;;;/m1.../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFDLJBUQQGSKTM-LLWADOMFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1NO)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)O)O)O.N.N.N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)N=C1NO)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)O)O)O.N.N.N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H24N6O12P2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.27 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
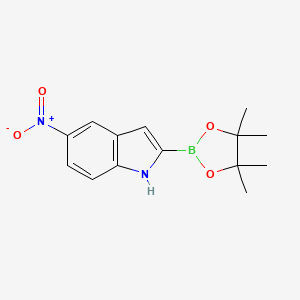
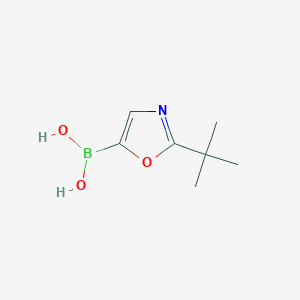
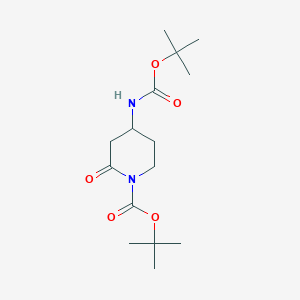
![6-Benzyl-5,6,7,8-tetrahydro-[2,6]naphthyridin-3-ol](/img/structure/B8195853.png)
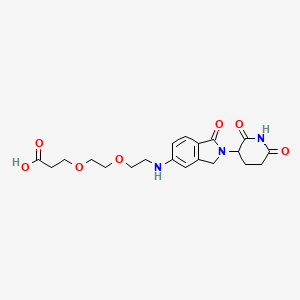


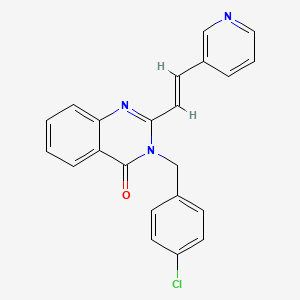

![N-[(2R)-4-(2-cyanopyrrol-1-yl)-1-(4-methylpiperidin-1-yl)-1-oxobutan-2-yl]-1H-indole-4-sulfonamide](/img/structure/B8195902.png)
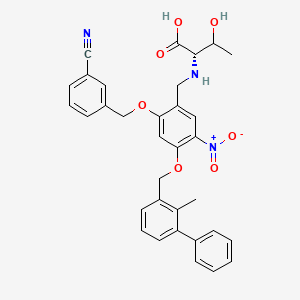
![(6aS)-3-[5-[[(6aS)-2-methoxy-8-methyl-11-oxo-6a,7-dihydropyrrolo[2,1-c][1,4]benzodiazepin-3-yl]oxy]pentoxy]-2-methoxy-8-methyl-6a,7-dihydropyrrolo[2,1-c][1,4]benzodiazepin-11-one](/img/structure/B8195912.png)


